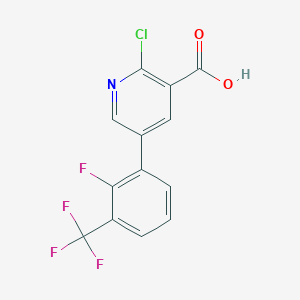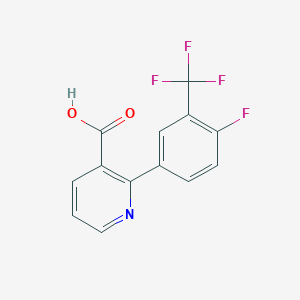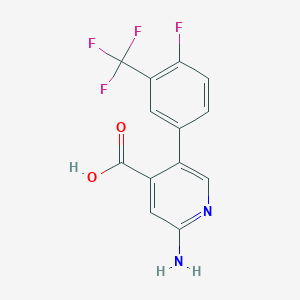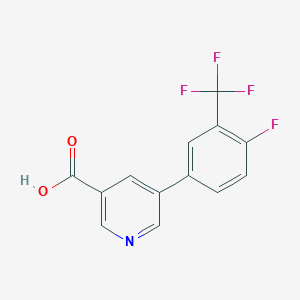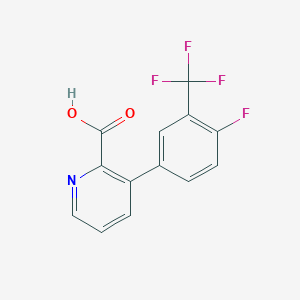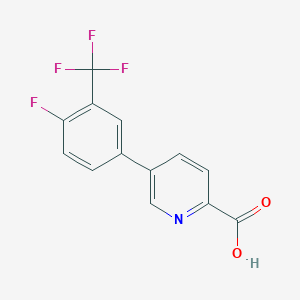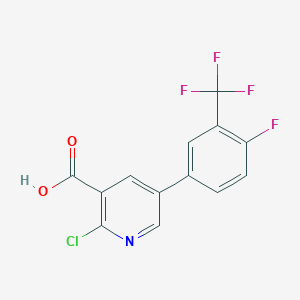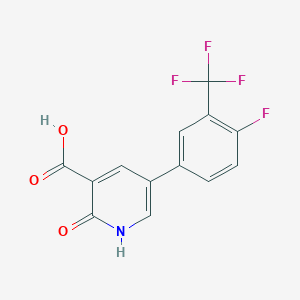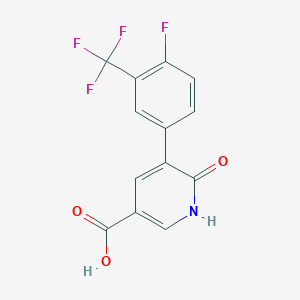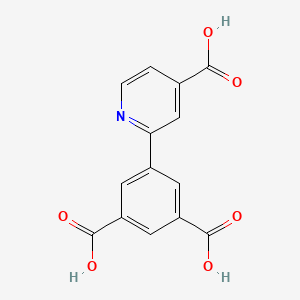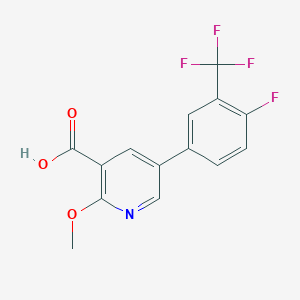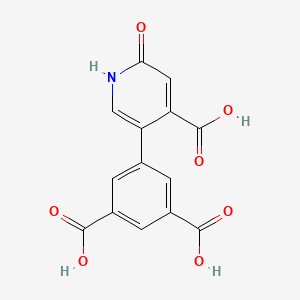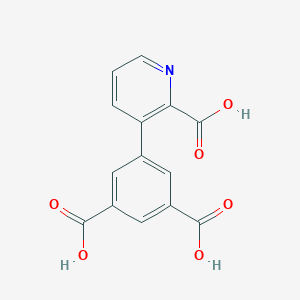
3-(3,5-Dicarboxyphenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dicarboxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3,5-dicarboxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dicarboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable dicarboxyphenyl derivative under controlled conditions. One common method involves the use of a hydrothermal assembly process, where the reactants are heated in an aqueous medium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and specific reaction mediators can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3,5-Dicarboxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
3-(3,5-Dicarboxyphenyl)picolinic acid has several scientific research applications:
Biology: The compound’s coordination properties make it useful in studying metal ion interactions in biological systems.
Mécanisme D'action
The mechanism of action of 3-(3,5-dicarboxyphenyl)picolinic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various effects such as catalytic activity or luminescence. The compound can interact with specific molecular targets, including enzymes and receptors, influencing their activity and pathways .
Comparaison Avec Des Composés Similaires
5-(3,4-Dicarboxylphenyl)picolinic acid: Similar in structure but with different substitution patterns, leading to distinct properties.
3,5-Bis(3,5-dicarboxylphenyl)pyridine: Another related compound with additional carboxyl groups, used in the synthesis of metal-organic frameworks.
Uniqueness: 3-(3,5-Dicarboxyphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct coordination properties and reactivity. This makes it particularly valuable in the synthesis of coordination compounds and advanced materials .
Propriétés
IUPAC Name |
5-(2-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-15-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGUYUJGTSZKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
